molecular formula C17H16ClN3O2S B313697 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B313697
M. Wt: 361.8 g/mol
InChI Key: VIMRPQBKNSMWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C17H16ClN3O2S It is characterized by the presence of a chloro group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propanoylamino Intermediate: The starting material, 3-aminophenyl, undergoes acylation with propanoyl chloride in the presence of a base such as pyridine to form 3-(propanoylamino)phenyl.

    Introduction of the Chloro Group: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Formation of the Carbamothioyl Group: The final step involves the reaction of the chlorinated intermediate with thiourea to form the carbamothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{[3-(propionylamino)phenyl]carbamothioyl}benzamide: Similar structure with a propionyl group instead of a propanoyl group.

    3-chloro-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide: Similar structure with an acetyl group instead of a propanoyl group.

Uniqueness

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

3-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-13-7-4-8-14(10-13)20-17(24)21-16(23)11-5-3-6-12(18)9-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)

InChI Key

VIMRPQBKNSMWQY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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